3-(2-methyl-5-nitroanilino)indol-2-one
Description
3-(2-Methyl-5-nitroanilino)indol-2-one is a substituted indolin-2-one derivative characterized by a 2-methyl-5-nitroanilino group at the 3-position of the indole core. The compound’s molecular formula is C₁₅H₁₂N₄O₃, with a molecular weight of 296.28 g/mol. Its structure combines electron-withdrawing (nitro) and sterically hindering (methyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
3-(2-methyl-5-nitroanilino)indol-2-one |
InChI |
InChI=1S/C15H11N3O3/c1-9-6-7-10(18(20)21)8-13(9)16-14-11-4-2-3-5-12(11)17-15(14)19/h2-8H,1H3,(H,16,17,19) |
InChI Key |
WXYIUYJQWSBELW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC2=O |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC2=O |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Observations:
Nitroimidazole Hybrid (Compound from ): The incorporation of a nitroimidazole group enhances antimicrobial activity, likely due to nitroimidazole’s known role in disrupting microbial DNA . The exocyclic double bond (E-configuration) may improve membrane permeability compared to this compound, which lacks this feature.
The hydrazone linker introduces conformational flexibility, which is absent in the rigid anilino group of the target compound.
Physicochemical Properties
- Lipophilicity: The 2-methyl group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to derivatives with polar substituents (e.g., hydrazones or nitroimidazoles). This may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects: The 5-nitro group in all analogs creates an electron-deficient aromatic system, favoring interactions with electron-rich biological targets like DNA or enzymes .
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